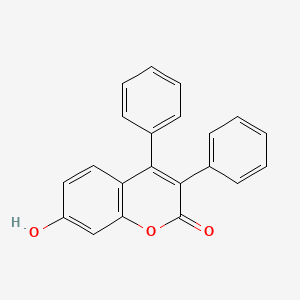

3,4-Diphenyl-7-hydroxycoumarin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

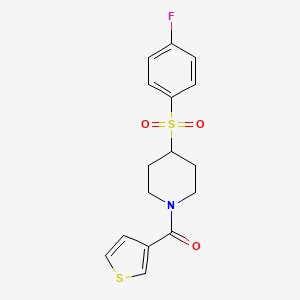

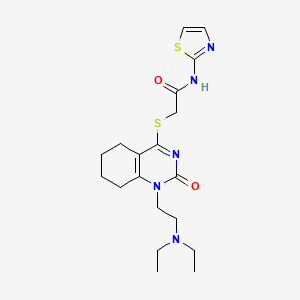

3,4-Diphenyl-7-hydroxycoumarin is a chemical compound with the molecular formula C21H14O3 . It is a type of 7-hydroxycoumarin, which is majorly used as laser dyes . The molecule contains a total of 41 bonds, including 27 non-H bonds, 20 multiple bonds, 2 rotatable bonds, 2 double bonds, 18 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, and 1 aromatic hydroxyl .

Synthesis Analysis

The synthesis of coumarin derivatives, including 3,4-Diphenyl-7-hydroxycoumarin, has been a topic of interest for many organic and pharmaceutical chemists . Various methods for the synthesis of coumarin derivatives have been reported, including one-pot construction methods, well-known name reactions, and other types of reactions . These methods often involve the use of various metal-based homogeneous and heterogeneous catalyst systems .

Molecular Structure Analysis

The molecular structure of 3,4-Diphenyl-7-hydroxycoumarin is characterized by a total of 41 bonds, including 27 non-H bonds, 20 multiple bonds, 2 rotatable bonds, 2 double bonds, 18 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, and 1 aromatic hydroxyl .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Diphenyl-7-hydroxycoumarin include a molecular weight of 314.33400 . Other properties such as density, boiling point, melting point, and flash point are not available in the retrieved sources .

Scientific Research Applications

Antifungal Properties

3,4-Diphenyl-7-hydroxycoumarin: and its derivatives exhibit promising antifungal activity. Specifically, two compounds—2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide and 2-Cyano-N-(2,5-dihydro-thiazol-2-yl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide —demonstrated enhanced in vitro antifungal effects against Candida albicans and Aspergillus niger compared to standard antifungal drugs like fluconazole .

Antibacterial Activity

3,4-Diphenyl-7-hydroxycoumarin: derivatives also exhibit potent antibacterial properties. In vitro studies revealed increased antibacterial activity against Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa when compared to the standard antibiotic norfloxacin .

Coumarin Antibiotics

As a representative of coumarin antibiotics, 3,4-Diphenyl-7-hydroxycoumarin holds promise. Novobiocin, a well-known coumarin antibiotic, inhibits DNA gyrase and reverses resistance to certain anticancer drugs .

Breast Cancer Cell Proliferation Inhibition

The derivative 4-Methyl-7-oxy-glucoside coumarin effectively inhibits the proliferation of breast cancer cells .

Broad-Spectrum Antibacterial Effects

Some novel coumarin derivatives synthesized from 7-hydroxy coumarin demonstrated a broad spectrum of antibacterial effects against bacteria such as Staphylococcus epidermidis , Staphylococcus aureus , and Bacillus cereus . These compounds could serve as potential lead compounds for drug discovery .

Fluorescent Applications

While not directly related to biological activity, coumarin dyes (including derivatives of 7-hydroxycoumarin) are used in fluorescence-based applications. They provide contrast in multicolor imaging and cell tracking, although their fluorescence may be less intense than other dyes .

Industrial and Biomedical Research

Coumarin derivatives find applications in various industrial and biomedical fields. Their diverse properties make them valuable for drug development, imaging, and other research endeavors .

Mechanism of Action

Target of Action

3,4-Diphenyl-7-hydroxycoumarin, a derivative of coumarin, is a secondary metabolite made up of benzene and α-pyrone rings fused together Coumarins are known to interact with various biomolecules and play a key role in fluorescent labeling, metal ion detection, microenvironment polarity detection, and ph detection .

Mode of Action

The mode of action of 3,4-Diphenyl-7-hydroxycoumarin involves its interaction with these targets, leading to changes in their function or structure. For instance, coumarin-based probes have been synthesized for the detection of copper(II) and iron(III) ions selectively over other metal ions . It’s plausible that 3,4-Diphenyl-7-hydroxycoumarin may exhibit similar interactions.

Biochemical Pathways

Coumarins are known to undergo hydroxylation at positions 7 and 3, mediated by enzymes such as the cytochrome p450-linked mono-oxygenase enzyme (cyp2a6) system in liver microsomes . This could potentially affect various metabolic pathways.

Pharmacokinetics

The hydroxylation of coumarins, which could be a key step in their metabolism, can be caused by oxidation events mediated by enzymes such as the cyp2a6 system in liver microsomes . This could impact the bioavailability of 3,4-Diphenyl-7-hydroxycoumarin.

Result of Action

Coumarins have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro , and have demonstrated activity against several types of animal tumors . It’s plausible that 3,4-Diphenyl-7-hydroxycoumarin may exhibit similar effects.

Action Environment

The fluorescence behavior of coumarins, which is a key aspect of their action, is known to be influenced by environmental factors such as ultraviolet (uv) light .

properties

IUPAC Name |

7-hydroxy-3,4-diphenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O3/c22-16-11-12-17-18(13-16)24-21(23)20(15-9-5-2-6-10-15)19(17)14-7-3-1-4-8-14/h1-13,22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABUKWVVUWBZCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diphenyl-7-hydroxycoumarin | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2H-1,3-benzodioxol-5-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2699412.png)

![4-(propan-2-ylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2699413.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2699414.png)

![2-Chloro-N-[3-(oxan-4-yloxy)propyl]propanamide](/img/structure/B2699420.png)

![2-[(2-Fluorophenyl)methyl]-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2699421.png)

![3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol](/img/structure/B2699429.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2699430.png)